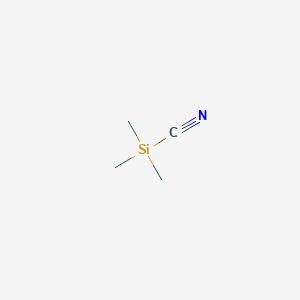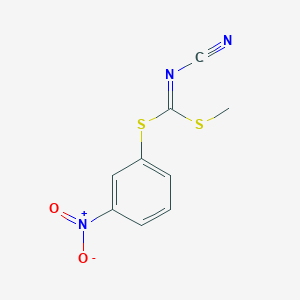
Trimethylsilylcyanid
Übersicht
Beschreibung
Trimethylsilyl cyanide (TMSCN) is an important reagent in organic synthesis, with a wide range of applications in various fields such as drug synthesis, materials science, and biochemistry. TMSCN is a colorless liquid with a boiling point of 105°C and a pungent odor. It is highly reactive and volatile, making it a popular choice for many synthetic reactions. TMSCN is used as a source of cyanide, a nucleophilic reagent, and a catalyst for a variety of organic reactions.
Wissenschaftliche Forschungsanwendungen
Synthese von Cyanhydrinen
TMSCN wird häufig als Cyanidquelle für nucleophile Additionen an Aldehyde, Ketone und Imine verwendet. Diese Reaktion bildet Cyanhydrinsilylether, die wertvolle Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen sind .
Strecker-artige Reaktionen
Bei der Synthese von α-Aminonitrilen spielt TMSCN eine entscheidende Rolle in Strecker-artigen Reaktionen. Diese α-Aminonitrile sind Vorläufer von α-Aminosäuren, die die Bausteine von Proteinen sind .
Synthese von Heterocyclen
Die Thiocyanatgruppe, die von TMSCN abgeleitet ist, ist für die Synthese verschiedener Heterocyclen unerlässlich. Diese Heterocyclen finden aufgrund ihrer biologischen Aktivität wichtige Anwendungen in der Pharmazeutik und in Agrochemikalien .
Derivatisierung in GC-MS
TMSCN wird bei der Derivatisierung komplexer Metabolitgemische zur Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) eingesetzt. Dieser Prozess erhöht die Flüchtigkeit und Nachweisbarkeit bestimmter Verbindungen .
Herstellung von Reissert-Verbindungen
Reissert-Verbindungen, die reaktive Polyamide sind, werden mit TMSCN hergestellt. Diese Verbindungen finden Anwendungen bei der Entwicklung neuer Materialien und Polymere .
Substitution von Benzyl- und Allylalkoholen
TMSCN wird in Kombination mit Brønsted-Säure-Montmorillonit-Katalysatoren zur direkten Substitution von Benzyl- und Allylalkoholen durch Cyanid verwendet. Diese Methode liefert moderate bis ausgezeichnete Ausbeuten mit hoher Regioselektivität .
Synthese von Alkyl- und Arylthiocyanaten
Eine kürzlich von Yamaguchi et al. veröffentlichte Methode beinhaltet die Verwendung von TMSCN für die nucleophile Cyanierung von Thiolen, die zur Synthese von Alkyl- und Arylthiocyanaten mit hervorragenden Ausbeuten führt .
Optisch aktive Cyanhydrine
TMSCN wird auch bei der Herstellung von optisch aktiven Cyanhydrinen verwendet. Diese Verbindungen sind wichtig im Bereich der chiralen Synthese, die für die Herstellung von Stoffen mit bestimmten optischen Eigenschaften unerlässlich ist .
Wirkmechanismus
Target of Action
Trimethylsilyl cyanide (TMSCN) is a commercial reagent used as a cyanide source for nucleophilic reactions . Its primary targets are carbon-oxygen double bonds, for example in aldehydes, ketones, and imines .
Mode of Action
TMSCN interacts with its targets by adding across carbon-oxygen double bonds to form a new carbon-carbon bond . This interaction results in the formation of cyanohydrin silyl ethers and α-aminonitriles in Strecker-type reactions .
Biochemical Pathways
The biochemical pathways affected by TMSCN involve the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds play a crucial role in various biochemical reactions and can be used in the synthesis of various heterocycles .
Pharmacokinetics
It’s known that tmscn is a volatile liquid, moisture-sensitive, with a boiling point of 114–117 °c .
Result of Action
The result of TMSCN’s action is the formation of new carbon-carbon bonds, specifically in the formation of cyanohydrin silyl ethers and α-aminonitriles . These compounds have various applications in organic synthesis.
Action Environment
TMSCN is sensitive to moisture and can react violently with water . It’s typically used in controlled laboratory environments. The efficacy and stability of TMSCN can be influenced by environmental factors such as temperature, humidity, and the presence of other reactive substances .
Safety and Hazards
Zukünftige Richtungen
Trimethylsilyl cyanide is a versatile reagent that can be used in several different reactions . It has been used in the synthesis of various heterocycles and has shown biological activity in a series of derivatives . Future research may explore new applications and synthesis methods for this compound .
Biochemische Analyse
Biochemical Properties
Trimethylsilyl cyanide is a versatile reagent used in several different reactions . It is generally used in nucleophilic additions to aldehydes, ketones, and imines to form cyanohydrin silyl ethers . It also participates in Strecker-type reactions to form α-aminonitriles
Molecular Mechanism
The molecular mechanism of Trimethylsilyl cyanide involves its reaction with carbonyl compounds. In its principal application, it adds across carbon-oxygen double bonds, for example in an aldehyde, to form a new carbon-carbon bond . The product is an O-silylated cyanohydrin
Eigenschaften
IUPAC Name |
trimethylsilylformonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIMLDGFXIOXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064766 | |
| Record name | Silanecarbonitrile, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 11-12 deg C; [MSDSonline] | |
| Record name | Trimethylsilyl cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9083 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7677-24-9 | |
| Record name | Trimethylsilyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7677-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanecarbonitrile, trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanecarbonitrile, trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilylcarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)









![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
